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molecular formula C8H12N2O B146744 2-((Dimethylamino)methyl)pyridin-3-ol CAS No. 2168-13-0

2-((Dimethylamino)methyl)pyridin-3-ol

Cat. No. B146744
M. Wt: 152.19 g/mol
InChI Key: NUMYETXZBQVFDX-UHFFFAOYSA-N
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Patent
US08273761B2

Procedure details

To a solution of 4-hydroxypyridine (200 g, 2.10 mol) in water (500 mL) were added 50% aqueous dimethylamine (228 g) solution and 36% aqueous formalin (210 g) solution, and the mixture was stirred at 50° C. for 4 hr. The solvent was evaporated under reduced pressure, and the resulting crystals were collected by filtration to give the title compound (207 g, yield 65%).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH3:8][NH:9][CH3:10].[CH2:11]=[O:12]>O>[CH3:8][N:9]([CH2:7][C:6]1[C:11]([OH:12])=[CH:2][CH:3]=[CH:4][N:5]=1)[CH3:10]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
OC1=CC=NC=C1
Name
Quantity
228 g
Type
reactant
Smiles
CNC
Name
Quantity
210 g
Type
reactant
Smiles
C=O
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(C)CC1=NC=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 207 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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